![molecular formula CuH4O8P2 B106108 copper;diphosphate CAS No. 18718-12-2](/img/structure/B106108.png)
copper;diphosphate
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Overview
Description
Alprenoxime hydrochloride is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is a prodrug of alprenolol, designed to undergo metabolic activation specifically within the eye. This compound is primarily used in the treatment of glaucoma due to its ability to reduce intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alprenoxime hydrochloride involves the oximation of alprenolol. The process typically includes the reaction of alprenolol with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a controlled temperature to yield alprenoxime .
Industrial Production Methods
Industrial production of alprenoxime hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified using standard pharmaceutical techniques .
Chemical Reactions Analysis
Types of Reactions
Alprenoxime hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidative products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Alprenoxime hydrochloride can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of alprenoxime, each with distinct pharmacological properties .
Scientific Research Applications
Chemical Properties and Structure
Copper diphosphate typically exhibits a unique coordination environment due to the presence of copper ions and diphosphate groups. The molecular formula can be represented as Cu2P2O7. This compound is characterized by its stability under various conditions, making it suitable for multiple applications.
Scientific Research Applications
1. Catalysis
- Copper diphosphate has been investigated as a catalyst in organic reactions. Its ability to facilitate reactions while maintaining stability under reaction conditions makes it a valuable component in synthetic chemistry.
2. Antimicrobial Properties
- Research has indicated that copper compounds, including copper diphosphate, exhibit significant antimicrobial activity. Studies have shown effectiveness against various pathogens, suggesting potential applications in medical and agricultural fields .
3. Materials Science
- The unique properties of copper diphosphate allow it to be used in the development of advanced materials. Its incorporation into composites can enhance electrical conductivity and thermal stability, making it suitable for electronic applications .
4. Fertilizers and Agriculture
- Copper diphosphate can serve as a micronutrient source in fertilizers, promoting plant growth and health. Its role in enhancing phosphorus availability is particularly beneficial for crops that require high phosphorus levels .
Industrial Applications
Application Area | Description |
---|---|
Agriculture | Used as a micronutrient in fertilizers to enhance crop yield and quality. |
Water Treatment | Acts as a corrosion inhibitor and helps in removing impurities from water. |
Wood Preservation | Utilized in formulations to protect wood from decay and insect damage. |
Pesticides | Incorporated into pesticide formulations for its antimicrobial properties. |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of copper compounds demonstrated that copper diphosphate effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those observed for other metal complexes, indicating higher potency against pathogens like E. coli and Staphylococcus aureus .
Case Study 2: Agricultural Application
In agricultural trials, copper diphosphate was tested as a fertilizer additive. Results showed improved growth rates and yield in crops such as tomatoes and peppers, attributed to enhanced phosphorus availability from the compound .
Mechanism of Action
Alprenoxime hydrochloride exerts its effects by undergoing metabolic activation to alprenolol within the eye. This activation is facilitated by hydrolase and reductase enzymes present in the iris-ciliary body. Alprenolol then acts as a beta-adrenergic receptor antagonist, reducing intraocular pressure by decreasing the production of aqueous humor .
Comparison with Similar Compounds
Similar Compounds
Alprenolol: The active form of alprenoxime, used as a beta-blocker.
Timolol: Another beta-blocker used in the treatment of glaucoma.
Betaxolol: A selective beta-1 adrenergic receptor antagonist used for similar indications
Uniqueness
Alprenoxime hydrochloride is unique due to its site-specific activation within the eye, minimizing systemic side effects. This targeted approach enhances its safety profile compared to other beta-blockers .
Properties
CAS No. |
18718-12-2 |
---|---|
Molecular Formula |
CuH4O8P2 |
Molecular Weight |
253.49 g/mol |
IUPAC Name |
copper;diphosphate |
InChI |
InChI=1S/Cu.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-6 |
InChI Key |
MELBZJNMLHHZBH-UHFFFAOYSA-H |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2] |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2] |
Key on ui other cas no. |
18718-12-2 |
Origin of Product |
United States |
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